REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C@@H:9]2[CH2:11][C@H:10]2[NH:12][C:13]2[C:14]3[N:25]=[N:24][N:23]([C@H:26]4[C@@H:30]5[O:31]C(C)(C)[O:33][C@@H:29]5[C@@H:28]([O:36][CH2:37][CH2:38][OH:39])[CH2:27]4)[C:15]=3[N:16]=[C:17]([S:19][CH2:20][CH2:21][CH3:22])[N:18]=2)[CH:5]=[CH:6][C:7]=1[F:8].Cl>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:11][CH:10]2[NH:12][C:13]2[C:14]3[N:25]=[N:24][N:23]([CH:26]4[CH2:27][CH:28]([O:36][CH2:37][CH2:38][OH:39])[CH:29]([OH:33])[CH:30]4[OH:31])[C:15]=3[N:16]=[C:17]([S:19][CH2:20][CH2:21][CH3:22])[N:18]=2)[CH:5]=[CH:6][C:7]=1[F:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)[C@H]1[C@@H](C1)NC=1C2=C(N=C(N1)SCCC)N(N=N2)[C@@H]2C[C@@H]([C@@H]1[C@H]2OC(O1)(C)C)OCCO
|
Name
|
|
Quantity
|
465 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
623 kg
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 15° C. until the conversion criterion
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
also tempered to 15° C.
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
ADDITION
|
Details
|
The methanol-water layer, containing the product
|
Type
|
ADDITION
|
Details
|
was added to sodium bicarbonate (404 kg) in water (749 kg)
|
Type
|
CUSTOM
|
Details
|
the temperature below 22° C
|
Type
|
EXTRACTION
|
Details
|
When pH≧6 the aqueous layer was extracted with ethylacetate (756 kg)
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
The water layer was again washed with ethylacetate (1080 kg) whereafter the aqueous layer
|
Type
|
WASH
|
Details
|
washed once with water (490 kg)
|
Type
|
DISTILLATION
|
Details
|
The water content in the remaining ethylacetate solution was decreased to ≦0.8% (w/w) by vacuum distillation at 50° C.
|
Type
|
FILTRATION
|
Details
|
followed by a clear filtration
|
Type
|
CONCENTRATION
|
Details
|
the concentration
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 50° C.
|
Type
|
ADDITION
|
Details
|
iso-octane was added (1152 kg) during 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 0° C. during 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Type
|
WASH
|
Details
|
washed with a cold (<5° C.) mixture of ethylacetate (722 kg) and iso-octane (828 kg)
|
Type
|
CUSTOM
|
Details
|
Finally, the isolated product was dried under vacuum
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)C1C(C1)NC=1C2=C(N=C(N1)SCCC)N(N=N2)C2C(C(C(C2)OCCO)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 203 kg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C@@H:9]2[CH2:11][C@H:10]2[NH:12][C:13]2[C:14]3[N:25]=[N:24][N:23]([C@H:26]4[C@@H:30]5[O:31]C(C)(C)[O:33][C@@H:29]5[C@@H:28]([O:36][CH2:37][CH2:38][OH:39])[CH2:27]4)[C:15]=3[N:16]=[C:17]([S:19][CH2:20][CH2:21][CH3:22])[N:18]=2)[CH:5]=[CH:6][C:7]=1[F:8].Cl>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:11][CH:10]2[NH:12][C:13]2[C:14]3[N:25]=[N:24][N:23]([CH:26]4[CH2:27][CH:28]([O:36][CH2:37][CH2:38][OH:39])[CH:29]([OH:33])[CH:30]4[OH:31])[C:15]=3[N:16]=[C:17]([S:19][CH2:20][CH2:21][CH3:22])[N:18]=2)[CH:5]=[CH:6][C:7]=1[F:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)[C@H]1[C@@H](C1)NC=1C2=C(N=C(N1)SCCC)N(N=N2)[C@@H]2C[C@@H]([C@@H]1[C@H]2OC(O1)(C)C)OCCO
|
Name
|
|
Quantity
|
465 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
623 kg
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 15° C. until the conversion criterion
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
also tempered to 15° C.
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
ADDITION
|
Details
|
The methanol-water layer, containing the product
|
Type
|
ADDITION
|
Details
|
was added to sodium bicarbonate (404 kg) in water (749 kg)
|
Type
|
CUSTOM
|
Details
|
the temperature below 22° C
|
Type
|
EXTRACTION
|
Details
|
When pH≧6 the aqueous layer was extracted with ethylacetate (756 kg)
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
The water layer was again washed with ethylacetate (1080 kg) whereafter the aqueous layer
|
Type
|
WASH
|
Details
|
washed once with water (490 kg)
|
Type
|
DISTILLATION
|
Details
|
The water content in the remaining ethylacetate solution was decreased to ≦0.8% (w/w) by vacuum distillation at 50° C.
|
Type
|
FILTRATION
|
Details
|
followed by a clear filtration
|
Type
|
CONCENTRATION
|
Details
|
the concentration
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 50° C.
|
Type
|
ADDITION
|
Details
|
iso-octane was added (1152 kg) during 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 0° C. during 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Type
|
WASH
|
Details
|
washed with a cold (<5° C.) mixture of ethylacetate (722 kg) and iso-octane (828 kg)
|
Type
|
CUSTOM
|
Details
|
Finally, the isolated product was dried under vacuum
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)C1C(C1)NC=1C2=C(N=C(N1)SCCC)N(N=N2)C2C(C(C(C2)OCCO)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 203 kg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |